2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, dichloroaniline, and a pyridinylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Synthesis of 2,4-dichloroaniline: This can be synthesized by chlorinating aniline.
Coupling Reaction: The benzenesulfonyl chloride is reacted with 2,4-dichloroaniline to form N-(benzenesulfonyl)-2,4-dichloroaniline.
Formation of the final compound: The N-(benzenesulfonyl)-2,4-dichloroaniline is then reacted with pyridin-3-ylmethyl acetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The dichloroaniline and pyridinylmethyl acetamide moieties can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- 2-(benzenesulfonyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
- N-Fluorobenzenesulfonimide
Uniqueness
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and dichloroaniline groups, along with the pyridinylmethyl acetamide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c21-16-8-9-19(18(22)11-16)25(29(27,28)17-6-2-1-3-7-17)14-20(26)24-13-15-5-4-10-23-12-15/h1-12H,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXDMLXCZIFVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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